N-methyl-1-(5-phenylthiophen-2-yl)methanamine
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Overview
Description
N-methyl-1-(5-phenylthiophen-2-yl)methanamine is an organic compound that belongs to the class of phenylmethylamines. This compound features a thiophene ring substituted with a phenyl group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-phenylthiophen-2-yl)methanamine typically involves the alkylation of a thiophene derivative. One common method includes the reaction of 5-phenylthiophene-2-carbaldehyde with methylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-phenylthiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-methyl-1-(5-phenylthiophen-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-phenylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
- N-methyl-1-(thiophen-2-yl)methanamine
Uniqueness
N-methyl-1-(5-phenylthiophen-2-yl)methanamine is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N-methyl-1-(5-phenylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NS/c1-13-9-11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8,13H,9H2,1H3 |
InChI Key |
CCTSWNFZDBNITO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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